Product packaging for Desisobutyl-n-pentyl Bortezomib(Cat. No.:)

Desisobutyl-n-pentyl Bortezomib

Cat. No.: B1153146
M. Wt: 398.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desisobutyl-n-pentyl Bortezomib is a research-grade chemical compound designed for investigative use in biochemical and cellular studies. As a proteasome inhibitor, its primary research application involves studying the ubiquitin-proteasome pathway, a critical system for intracellular protein degradation and regulation . Researchers utilize this compound to investigate the effects of proteasomal inhibition on cellular processes such as the cell cycle, stress response, and programmed cell death (apoptosis) in various experimental models . By reversibly binding to the chymotrypsin-like site of the 26S proteasome, it leads to the accumulation of poly-ubiquitinated proteins within cells, allowing scientists to model and explore the mechanisms underlying cell death in malignancies like multiple myeloma and mantle cell lymphoma . This makes it a valuable tool for advancing the understanding of cancer biology and evaluating potential therapeutic strategies in a pre-clinical setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₀H₂₇BN₄O₄

Molecular Weight

398.26

Synonyms

((R)-1-((S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanamido)hexyl)boronic Acid

Origin of Product

United States

Chemical Synthesis, Derivation, and Formation Pathways of Desisobutyl N Pentyl Bortezomib

Synthetic Methodologies for Desisobutyl-n-pentyl Bortezomib (B1684674)

While primarily studied as an impurity, the synthesis of Desisobutyl-n-pentyl Bortezomib can be approached through targeted chemical strategies that adapt established methods for Bortezomib production.

A targeted synthesis for this compound can be logically derived from known convergent synthesis pathways for Bortezomib. luxembourg-bio.comgoogle.com The core of this approach involves the strategic substitution of a key precursor. Instead of using isobutylboronic acid, n-pentylboronic acid would be employed as the starting material.

A plausible synthetic route would follow these general steps:

Esterification: Reaction of n-pentylboronic acid with a chiral auxiliary like (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol to form a chiral boronic ester. This step is crucial for establishing the correct stereochemistry. google.com

Coupling: The chiral aminopentylboronic ester is then coupled with an N-protected L-phenylalanine derivative, such as N-Boc-L-phenylalanine, using a condensing agent. luxembourg-bio.comgoogle.com

Deprotection: The protecting group (e.g., Boc) on the amino acid is removed. luxembourg-bio.comgoogle.com

Final Condensation: The resulting dipeptide-like amine is condensed with pyrazine-2-carboxylic acid to form the final protected product. luxembourg-bio.comgoogle.com

Deprotection of Boronic Acid: The final step involves removing the pinanediol protecting group from the boronic acid moiety, typically through a transesterification reaction, to yield this compound. luxembourg-bio.com

The synthesis of this compound relies on a set of specific precursor molecules. The selection of these precursors is fundamental to achieving the desired chemical structure and stereochemistry.

Table 1: Key Precursors for the Targeted Synthesis of this compound

Precursor Name Role in Synthesis Reference
n-Pentylboronic Acid Provides the n-pentyl boronic acid moiety that differentiates the compound from Bortezomib. Adapted from luxembourg-bio.comgoogle.com
(1S, 2S, 3R, 5S)-(+)-2,3-Pinanediol Acts as a chiral auxiliary to control stereochemistry during synthesis. google.com
L-Phenylalanine Forms the core amino acid backbone of the dipeptide structure. luxembourg-bio.comnih.gov
Pyrazine-2-carboxylic acid Serves as the N-terminal capping group, essential for the compound's structure. luxembourg-bio.comnih.gov

Formation as a Byproduct or Impurity in Bortezomib Synthesis or Degradation

The presence of this compound in batches of Bortezomib is a matter of significant interest in pharmaceutical manufacturing and quality control.

The most probable pathway for the formation of this compound as an impurity is not through a side reaction or degradation, but from the introduction of a contaminated starting material during Bortezomib synthesis. Specifically, its formation can be attributed to the presence of n-pentylboronic acid as an impurity within the isobutylboronic acid raw material. luxembourg-bio.comgoogle.com

During the large-scale convergent synthesis of Bortezomib, if the isobutylboronic acid feedstock is contaminated with its n-pentyl analog, both will participate in the reaction sequence, leading to a mixture of the intended drug (Bortezomib) and the corresponding impurity (this compound). luxembourg-bio.com The structural similarity of these boronic acids makes their co-reaction highly likely under the established coupling conditions.

Current research on Bortezomib degradation does not support the formation of this compound as a degradation product. Stress studies on Bortezomib under various conditions (acidic, basic, oxidative, thermal) have identified several degradation products, but none involve the exchange of the isobutyl group for an n-pentyl group. researchgate.netrsc.org

The primary and most well-documented degradation pathway for Bortezomib is oxidative deboronation. nih.govnih.gov This process involves the cleavage of the carbon-boron bond and replacement of the entire boronic acid group with a hydroxyl (-OH) group, forming epimeric alcohol impurities. nih.govnih.govresearchgate.net This pathway is fundamentally different from the structural change that defines this compound. Therefore, it is considered a synthetic byproduct rather than a degradant.

Table 2: Comparison of this compound with Known Bortezomib Degradation Products

Compound Formation Pathway Key Structural Change from Bortezomib Reference
This compound Synthetic Impurity Isobutyl group on boron is replaced by an n-pentyl group. cymitquimica.comsimsonpharma.com
Bortezomib Hydroxy Impurities Oxidative Degradation The entire boronic acid moiety is replaced by a hydroxyl group. nih.govnih.govresearchgate.net

Isotopic Labeling Strategies for Mechanistic Studies of Formation

To definitively confirm the proposed synthetic origin of this compound, isotopic labeling provides a powerful analytical tool. wikipedia.orgnih.gov This technique allows for the precise tracking of atoms through a chemical reaction. researchgate.net

A robust strategy to investigate the formation mechanism would involve the following:

Synthesis of a Labeled Tracer: An isotopically labeled version of the suspected contaminant, such as ¹³C-labeled n-pentylboronic acid, would be synthesized.

Spiking Experiment: A standard Bortezomib synthesis reaction would be "spiked" with a small, known quantity of the ¹³C-labeled n-pentylboronic acid tracer.

Analysis: The final crude product would be analyzed using mass spectrometry. The mass spectrometer can differentiate between molecules based on their mass-to-charge ratio. wikipedia.org The presence of a molecular ion peak corresponding to the mass of ¹³C-labeled this compound would provide unambiguous proof that it originates from the n-pentylboronic acid precursor.

This experimental design would not only confirm the pathway but could also be used to quantify the rate of incorporation of the impurity, providing valuable data for controlling the purity of the final Bortezomib product.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula and for gaining insights into its structure through fragmentation analysis. For Desisobutyl-n-pentyl Bortezomib (B1684674), HRMS provides the exact mass, confirming its elemental composition.

The predicted monoisotopic mass of the protonated molecule [M+H]⁺ of Desisobutyl-n-pentyl Bortezomib (C₁₉H₂₅BN₄O₄) is 385.1996 g/mol . Experimental determination via HRMS would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, unequivocally confirming the molecular formula.

The fragmentation pathway of this compound under tandem mass spectrometry (MS/MS) conditions can be predicted based on the known fragmentation of Bortezomib and other peptide-boronic acids. Key fragmentation events would likely involve:

Loss of the boronic acid moiety: A characteristic fragmentation would be the cleavage of the C-B bond, leading to the loss of B(OH)₂.

Amide bond cleavages: Fragmentation along the peptide backbone would result in b- and y-type ions, providing sequence information.

Side-chain fragmentations: The n-pentyl and benzyl (B1604629) side chains may also undergo fragmentation.

A predicted major fragment would correspond to the loss of water from the boronic acid group, a common observation for such compounds. researchgate.net

Table 1: Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺385.1996
[M+Na]⁺407.1815
[M-H₂O+H]⁺367.1890

Note: The data in this table is predicted based on the chemical structure and has not been experimentally determined from published sources for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹¹B) and two-dimensional NMR experiments allows for the unambiguous assignment of all atoms and the determination of the molecule's connectivity and spatial arrangement.

One-Dimensional NMR (¹H, ¹³C, ¹¹B)

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenylalanine residue, the pyrazine (B50134) ring protons, the amide protons, and the protons of the n-pentyl and the core amino acid backbones. The chemical shifts of the protons on the n-pentyl chain can be predicted based on known values for similar alkylboronic acids. The protons of the B(OH)₂ group are typically broad and may exchange with solvent protons.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The carbonyl carbons of the amide bonds will appear at low field (around 170 ppm). The aromatic carbons will resonate in the 120-140 ppm region, while the aliphatic carbons of the n-pentyl and the amino acid residues will be found at higher field.

¹¹B NMR: Boron-11 NMR is particularly informative for compounds containing boron. For this compound, a single, likely broad, resonance is expected in the ¹¹B NMR spectrum. The chemical shift of this signal is indicative of the coordination state of the boron atom. For a trigonal planar boronic acid, the chemical shift is typically in the range of 25-35 ppm. nih.govrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
Pyrazine-H8.5 - 9.2
Phenyl-H7.1 - 7.4
NH (amide)7.5 - 8.5
CH (α-amino acid)4.5 - 5.0
CH-B2.8 - 3.2
CH₂ (benzyl)2.9 - 3.3
CH₂ (n-pentyl)0.8 - 1.6
CH₃ (n-pentyl)0.8 - 0.9
B(OH)₂Broad, variable

Note: The data in this table is predicted based on the analysis of Bortezomib and related compounds and has not been experimentally determined from published sources for this specific compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (amide)165 - 175
Pyrazine-C140 - 150
Phenyl-C125 - 140
CH (α-amino acid)50 - 60
C-B~40 (broad)
CH₂ (benzyl)35 - 40
CH₂ (n-pentyl)20 - 40
CH₃ (n-pentyl)~14

Note: The data in this table is predicted based on the analysis of Bortezomib and related compounds and has not been experimentally determined from published sources for this specific compound.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the phenylalanine and n-pentyl residues.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a definitive assignment of the carbon spectrum based on the assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is valuable for determining the conformational preferences of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

O-H stretching: A broad band around 3300 cm⁻¹ from the boronic acid hydroxyl groups.

N-H stretching: A band around 3300-3400 cm⁻¹ from the amide groups.

C-H stretching: Bands in the 2850-3100 cm⁻¹ region from the aromatic and aliphatic C-H bonds.

C=O stretching (Amide I): Strong bands around 1640-1680 cm⁻¹.

N-H bending (Amide II): A band around 1520-1550 cm⁻¹.

B-O stretching: A strong band in the 1300-1400 cm⁻¹ region.

C-N stretching: Bands in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the phenyl and pyrazine groups would be prominent in the Raman spectrum.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (Boronic acid)~3300 (broad)
N-H (Amide)3300 - 3400
C=O (Amide I)1640 - 1680
N-H (Amide II)1520 - 1550
B-O1300 - 1400

Note: The data in this table is predicted based on the analysis of Bortezomib and general IR correlation tables and has not been experimentally determined from published sources for this specific compound.

X-ray Crystallography for Solid-State Structural Conformation (If Applicable)

As of the current literature survey, no X-ray crystallographic data for this compound has been published. If single crystals of sufficient quality could be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and the conformation of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. In the solid state, boronic acids like Bortezomib can exist as cyclic trimers known as boroxines, and X-ray crystallography would be able to confirm if this compound adopts a similar structure. newdrugapprovals.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Configuration

This compound possesses two chiral centers, one at the α-carbon of the phenylalanine residue and one at the carbon atom bearing the boronic acid group. The stereochemistry is expected to be (S) for the phenylalanine residue, as it is derived from the natural L-amino acid, and (R) for the boronic acid-bearing carbon, analogous to Bortezomib.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. The CD spectrum of this compound would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the chiral chromophores, which are the amide bonds and the aromatic rings. While no specific CD data for this compound is available, a comparison of its CD spectrum with that of Bortezomib could confirm the retention of the stereochemical configuration.

Molecular Interactions and Mechanistic Studies

Investigation of Potential Ligand-Target Interactions at a Molecular Level

The interaction between a Bortezomib (B1684674) analog and the proteasome is a critical determinant of its inhibitory potency. This is typically evaluated through in vitro biochemical assays.

Proteasome binding assays are fundamental in determining the affinity of an inhibitor for its target. For a hypothetical compound like Desisobutyl-n-pentyl Bortezomib, where the isobutyl group at the P1 site is replaced by an n-pentyl group, changes in binding affinity are expected. The P1 side chain of Bortezomib analogs plays a crucial role in fitting into the S1 hydrophobic pocket of the β5 subunit.

Structure-activity relationship (SAR) studies of dipeptidyl boronic acid proteasome inhibitors have demonstrated that modifications to the amino acid side chains can significantly impact binding and potency. acs.org While direct experimental data for this compound is not available in published literature, we can project its likely performance based on known SAR principles. The substitution of the isobutyl group with a straight-chain n-pentyl group alters the steric bulk and flexibility of the side chain, which would influence the hydrophobic interactions within the S1 pocket.

A representative binding affinity comparison, based on established trends, is presented in Table 1.

Table 1: Comparative Proteasome Binding Affinities (Hypothetical Data)

Compound Target Subunit Binding Affinity (Kd, nM)
Bortezomib β5 0.5
β1 300
β2 3500
This compound β5 1.2
β1 450

This interactive table contains hypothetical data based on structure-activity relationship principles for illustrative purposes.

Enzyme kinetic studies provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Bortezomib is a potent, reversible inhibitor of the 20S proteasome with a Ki value of 0.6 nM. medchemexpress.comrndsystems.com It exhibits high selectivity for the chymotrypsin-like activity of the β5 subunit. nih.gov

For this compound, the alteration at the P1 position would be expected to modulate its inhibitory kinetics. The change from a branched isobutyl to a linear n-pentyl side chain could affect the rate of association and dissociation from the proteasome's active site. The dissociation half-life of an inhibitor is a key parameter; for instance, the oral proteasome inhibitor Ixazomib, an analog of Bortezomib, has a faster dissociation half-life than Bortezomib (18 minutes versus 110 minutes, respectively). nih.gov

Table 2 presents a hypothetical kinetic profile for this compound in comparison to Bortezomib, based on SAR studies of similar analogs. acs.org

Table 2: Enzyme Kinetic Parameters for Proteasome Inhibition (Hypothetical Data)

Compound Target Activity Ki (nM) IC50 (nM)
Bortezomib Chymotrypsin-like (β5) 0.6 5
Caspase-like (β1) 250 400
Trypsin-like (β2) 3000 >5000
This compound Chymotrypsin-like (β5) 1.5 10
Caspase-like (β1) 350 600

This interactive table contains hypothetical data based on structure-activity relationship principles for illustrative purposes.

Molecular Modeling and Computational Chemistry Studies

Computational methods are invaluable for predicting and rationalizing the binding of inhibitors to their targets at an atomic level.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. For Bortezomib analogs, docking studies are routinely used to understand the interactions with the β5, β1, and β2 subunits of the proteasome. nih.gov

In a docking simulation of this compound, the n-pentyl side chain would be modeled within the S1 pocket of the β5 subunit. The binding energy and the specific hydrogen bonds and hydrophobic interactions would be calculated. It is plausible that the linear n-pentyl chain may adopt a different conformation within the hydrophobic pocket compared to the branched isobutyl group of Bortezomib, potentially leading to a slight decrease in binding affinity, as reflected in the hypothetical binding energy values in Table 3.

Table 3: Predicted Binding Energies from Docking Simulations (Hypothetical Data)

Compound Proteasome Subunit Predicted Binding Energy (kcal/mol)
Bortezomib β5 -10.5
β1 -7.2
β2 -6.1
This compound β5 -9.8
β1 -6.9

This interactive table contains hypothetical data based on computational modeling principles for illustrative purposes.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment. rsc.org MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions.

An MD simulation of the this compound-proteasome complex would likely show stable binding to the β5 subunit, with the n-pentyl chain maintaining hydrophobic contacts within the S1 pocket. The root-mean-square deviation (RMSD) of the ligand and key protein residues would be analyzed to assess the stability of the complex.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. probes-drugs.org For proteasome inhibitors, QSAR studies can identify key molecular descriptors (e.g., hydrophobicity, steric properties, electronic effects) that govern their inhibitory potency.

In Vitro Analysis of this compound: Binding Affinity and Protease Selectivity Remains Uncharacterized in Publicly Available Literature

Despite extensive searches of scientific databases and publicly available information, no specific in vitro data on the binding affinity and selectivity of the chemical compound this compound against various proteases has been identified. This particular derivative of the proteasome inhibitor Bortezomib, also known as Bortezomib N-Pentyl Impurity, appears to be a research chemical or impurity for which detailed biochemical characterization has not been published in the accessible scientific literature.

While the parent compound, Bortezomib, is a well-documented proteasome inhibitor with a known profile of high affinity for the β5 subunit of the 20S proteasome, similar detailed mechanistic studies for this compound are not available. In vitro studies are crucial for determining a compound's potency, measured by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), and its selectivity against other related and unrelated proteases. This information is fundamental to understanding its potential biological activity and off-target effects.

Searches for "this compound," its synonym "Bortezomib N-Pentyl Impurity," and its CAS number (1104011-35-9) did not yield any peer-reviewed articles or database entries containing the specific data required to populate a detailed analysis of its molecular interactions. The available information is primarily limited to its identification as a chemical entity and its availability from commercial suppliers of research chemicals.

Consequently, the generation of a data table detailing its binding affinity and selectivity against a panel of proteases is not possible at this time. Further research and publication of in vitro studies are necessary to elucidate the biochemical profile of this compound.

Preclinical Pharmacological Characterization

In Vitro Pharmacodynamics

Research into the structure-activity relationships of bortezomib (B1684674) analogs has led to the synthesis and evaluation of compounds with modified side chains to explore their inhibitory potential against various proteasomes. One such analog involves the substitution of the isobutyl group with a less hindered, straight-chain n-pentyl group. researchgate.netmdpi.com

Studies have shown that this modification affects the compound's potency against the human proteasome. Compared to the parent compound, bortezomib, the n-pentyl analog demonstrated a decrease in inhibitory activity against the human proteasome. Specifically, it was found to be 6-fold less potent, with a reported half-maximal inhibitory concentration (IC50) of 0.03 µM. researchgate.netmdpi.com This suggests that the n-pentyl substitution results in a reduced affinity for the catalytic sites of the human proteasome compared to the isobutyl group of bortezomib.

Table 1: Proteasome Inhibition Data for Desisobutyl-n-pentyl Bortezomib

Compound Target IC50 (µM) Fold Change vs. Bortezomib
This compound Human Proteasome 0.03 6-fold decrease
Bortezomib Human Proteasome 0.005 -

While specific studies on the downstream signaling effects of this compound are not available in the public domain, the mechanism of action for bortezomib and its analogs is well-established. As a proteasome inhibitor, bortezomib disrupts the ubiquitin-proteasome system, which is crucial for the degradation of a wide range of cellular proteins. nih.govaacrjournals.org This disruption leads to the accumulation of regulatory proteins, affecting multiple signaling pathways. aacrjournals.org

A key pathway modulated by proteasome inhibitors is the nuclear factor-kappa B (NF-κB) signaling cascade. aacrjournals.orgnih.gov By preventing the degradation of IκB, an inhibitor of NF-κB, proteasome inhibitors block the activation of NF-κB, which is often constitutively active in cancer cells and promotes cell survival and proliferation. aacrjournals.org

Furthermore, the inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, such as those from the Bcl-2 family, and cell cycle regulatory proteins. nih.gov This accumulation can trigger the intrinsic apoptotic pathway, leading to programmed cell death. nih.gov It is hypothesized that this compound, as an analog of bortezomib, would exert its effects through similar mechanisms, though the specific potency and cellular consequences of its altered proteasome inhibition profile have not been detailed.

Specific data from cell proliferation and viability assays for this compound are not currently available in the scientific literature. Such assays would be necessary to determine the cytotoxic and cytostatic effects of this particular analog across a range of cell lines and to understand how its reduced potency against the human proteasome translates to its effects on cell survival.

Preclinical Pharmacokinetics (PK) Studies in Animal Models (Non-Human)

There is no publicly available information regarding the preclinical pharmacokinetic properties of this compound in any animal models.

Data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any in vivo animal models have not been reported.

Information regarding the half-life and clearance rates of this compound in preclinical species is not available.

Metabolite Profiling and Identification in Animal Biomatrices5.3. Ex Vivo Analysis of Tissue Distribution and Target Engagement (Animal Studies)

Without any available preclinical data for "this compound," it is not possible to generate the requested scientifically accurate content, including data tables and detailed research findings, for these sections.

Information is readily available for the parent compound, Bortezomib, and some of its other analogs. However, as per the strict instructions to focus solely on "this compound," this information cannot be substituted or extrapolated.

Therefore, this article cannot be generated at this time due to the absence of specific research on "this compound."

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comparative Analysis with Bortezomib (B1684674) and Other Boronate Analogs

Bortezomib is a dipeptidyl boronic acid that functions as a reversible inhibitor of the 26S proteasome, a key component in cellular protein degradation. nih.gov Its structure comprises a pyrazinoyl cap, a phenylalanine residue at the P2 position, and a leucine (B10760876) residue at the P1 position, which is N-terminally capped with a boronic acid. This boronic acid moiety is crucial for its inhibitory activity, as it forms a stable complex with the active site threonine of the proteasome. nih.gov

The defining feature of desisobutyl-n-pentyl bortezomib is the substitution of the isobutyl group of the leucine side chain at the P1 position with an n-pentyl group. This alteration from a branched to a linear alkyl chain at a critical binding site has significant implications for the molecule's interaction with the proteasome.

SAR studies on various dipeptidyl boronic acid analogs have demonstrated that the nature of the P1 side chain is a key determinant of inhibitory potency. While a degree of structural diversity is tolerated at this position, optimal activity is often achieved with specific alkyl groups that fit well into the S1 binding pocket of the proteasome's β5 subunit. nih.gov The potency of these inhibitors is dramatically enhanced compared to their peptidyl aldehyde counterparts. nih.gov

The following table provides a comparative overview of the structural features of Bortezomib and its analog, this compound.

FeatureBortezomibThis compound
P1 Side Chain Isobutyln-Pentyl
P2 Residue PhenylalaninePhenylalanine
N-terminal Cap PyrazinoylPyrazinoyl
Pharmacophore Boronic AcidBoronic Acid

Elucidation of Key Structural Features Contributing to Biological Activity or Inactivity

The biological activity of bortezomib and its analogs is contingent on several key structural features:

The Boronic Acid Warhead: The boron atom is essential for the reversible covalent inhibition of the proteasome's chymotrypsin-like activity. It interacts with the hydroxyl group of the N-terminal threonine residue in the β5 subunit's active site. nih.gov Oxidative deboronation is a primary metabolic pathway that leads to inactive metabolites. cancernetwork.com

The Peptide Backbone: The dipeptide structure mimics the natural substrates of the proteasome, facilitating its recognition and binding.

The P1 Side Chain: The size and shape of the P1 side chain are critical for fitting into the S1 specificity pocket. For bortezomib, the isobutyl group of leucine is well-suited for this pocket. The substitution with an n-pentyl group in this compound alters this interaction. While still a hydrophobic alkyl chain, the linear nature and increased length of the n-pentyl group compared to the branched isobutyl group can lead to a different binding orientation and potentially reduced affinity. Studies on other boronic acid inhibitors have shown that branched alkyl chains can exhibit different activities compared to linear ones. nih.gov

Stereochemistry: The specific stereochemistry of the amino acid residues is crucial for activity. Changes from the R-isomer to the S-isomer at certain positions can drastically reduce or eliminate potency. nih.gov

The inactivity or reduced activity of certain analogs can often be attributed to modifications that disrupt these key interactions. For instance, the replacement of the boronic acid with other functional groups or significant alterations to the peptide backbone that prevent proper docking into the active site would likely render the compound inactive.

Impact of the Desisobutyl-n-pentyl Modification on Binding Affinity and Selectivity

The modification of the P1 side chain from an isobutyl group (in bortezomib) to an n-pentyl group (in this compound) is expected to directly impact the binding affinity and selectivity of the inhibitor.

The S1 pocket of the proteasome's β5 subunit, which the P1 side chain occupies, is hydrophobic and can accommodate various non-polar side chains. However, the precise fit and the resulting hydrophobic interactions are key to high-affinity binding. The branched structure of bortezomib's isobutyl group is considered optimal for this pocket. A linear n-pentyl chain, while also hydrophobic, has a different shape and may not fill the pocket as effectively, potentially leading to a decrease in binding affinity and, consequently, lower inhibitory potency.

The selectivity of proteasome inhibitors is also a critical factor. Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit and, to a lesser extent, the caspase-like activity of the β1 subunit. nih.gov This selectivity is influenced by the interactions of the entire molecule with the different subunits. While the P1 side chain is a major determinant for β5 affinity, alterations at this position can also affect binding to other subunits. It is plausible that the change from a branched to a linear alkyl chain could alter the selectivity profile, potentially increasing or decreasing its relative inhibition of other proteasomal subunits or even off-target proteases. For example, some studies have shown that bortezomib can inhibit other serine proteases, and this off-target activity can be influenced by the P1 residue.

Correlation of Structural Modifications with Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its chemical structure. For bortezomib and its analogs, modifications can lead to significant changes in their pharmacokinetic parameters.

Bortezomib itself has a rapid distribution phase and a long terminal elimination half-life. cancernetwork.com It is primarily metabolized through oxidative deboronation. cancernetwork.com

The structural change from an isobutyl to an n-pentyl group in this compound can influence its pharmacokinetic properties in several ways:

Lipophilicity: The n-pentyl group is slightly more lipophilic than the isobutyl group. This increased lipophilicity could potentially affect its absorption, distribution into tissues, and plasma protein binding.

Metabolism: The rate of metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, can be influenced by the structure of the alkyl side chain. The linear n-pentyl chain might be more susceptible to certain metabolic transformations compared to the branched isobutyl group.

Plasma Protein Binding: Changes in lipophilicity and structure can alter the extent of binding to plasma proteins, which in turn affects the free drug concentration and its availability to target tissues.

The following table outlines potential correlations between structural modifications and pharmacokinetic parameters for bortezomib analogs.

Structural ModificationPotential Impact on Pharmacokinetic Parameter
Increased Lipophilicity (e.g., longer alkyl chains) May increase absorption, volume of distribution, and plasma protein binding.
Altered P1 Side Chain Structure (linear vs. branched) May affect the rate and pathways of metabolism by CYP450 enzymes.
Modifications to the Peptide Backbone or N-cap Can significantly alter metabolic stability and overall clearance.

Advanced Analytical Methodologies for Research and Impurity Profiling

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Detection and Quantification

No specific HPLC methods detailing the development and validation for the detection and quantification of "Desisobutyl-n-pentyl Bortezomib" have been published in the accessible scientific literature. While commercial suppliers of this compound as a reference standard mention the availability of HPLC data, the detailed parameters of such methods—including column type, mobile phase composition, flow rate, and validation data (linearity, accuracy, precision, and robustness)—are not provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives (If Applicable)

Information regarding the analysis of "this compound" using GC-MS, including any potential derivatization to enhance volatility, is not available in the reviewed sources. The applicability of this technique would depend on the thermal stability and volatility of the compound or its derivatives, for which no data could be found.

Capillary Electrophoresis (CE) for Separation and Analysis

There are no published studies on the application of Capillary Electrophoresis for the separation and analysis of "Desisobutyl-n-pentyl Bortezomib (B1684674)." While CE is a powerful technique for the analysis of charged species and chiral compounds, its specific application to this impurity has not been documented.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling in Complex Research Matrices

While LC-MS/MS is a common technique for the identification and characterization of drug impurities, no specific methods or comprehensive profiling studies for "this compound" in any research matrix were found. General impurity profiling of Bortezomib often employs such hyphenated techniques, but the specific mass transitions and chromatographic conditions for this particular analogue are not described.

Application of Spectroscopic Methods for In-Process Control in Research-Scale Synthesis

There is no available information on the use of spectroscopic methods, such as Near-Infrared (NIR) or Raman spectroscopy, for the in-process control of "this compound" during its research-scale synthesis. Such applications are typically developed for well-established manufacturing processes and are not commonly published for minor impurities.

Relevance to Drug Discovery and Development Research for Proteasome Inhibitors

Contribution to Understanding Lead Optimization Strategies for Boronic Acid Proteasome Inhibitors

Lead optimization is a critical phase in drug discovery aimed at enhancing the properties of a lead compound. For boronic acid proteasome inhibitors like Bortezomib (B1684674), this involves modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. The synthesis and evaluation of various analogs are central to this process.

The hypothetical structure of "Desisobutyl-n-pentyl Bortezomib," which differs from Bortezomib by the substitution of the isobutyl group with a pentyl group, would be of interest in structure-activity relationship (SAR) studies. Such a modification could influence the binding affinity of the molecule to the proteasome's active site. Research on other boronic acid derivatives has shown that even small changes in the side chains can significantly impact inhibitory activity and cytotoxicity. The evaluation of a series of analogs with varying alkyl side chains would help to elucidate the optimal steric and electronic requirements for proteasome inhibition.

Utility as a Reference Standard in Academic Research for Bortezomib Purity Assessment

Reference standards are highly purified compounds used as a benchmark for analytical purposes, such as confirming the identity and purity of a drug substance. Pharmaceutical companies and regulatory agencies rely on a comprehensive set of reference standards for related substances and potential impurities to ensure the quality of the final drug product.

Given that the closely named "Desisobutyl-n-butyl Bortezomib" is commercially available as a reference material, it is plausible that if "this compound" were identified as a significant impurity or degradation product of Bortezomib, it would also be synthesized and qualified as a reference standard. In academic and industrial research, such a standard would be essential for the validation of analytical methods, such as high-performance liquid chromatography (HPLC), used to assess the purity of Bortezomib batches.

Potential as a Scaffold for Novel Analog Synthesis and Biological Screening

A chemical scaffold is a core structure of a molecule that can be systematically modified to create a library of new compounds. Bortezomib itself has served as a scaffold for the development of second-generation proteasome inhibitors with improved properties.

If synthesized, "this compound" could serve as a novel scaffold for further chemical modifications. Researchers could explore a variety of substitutions at different positions of the molecule to investigate new biological activities. The altered lipophilicity and steric bulk of the pentyl group compared to the isobutyl group might lead to different interactions with the proteasome or other cellular targets. The synthesis and screening of a library of compounds based on this scaffold could potentially lead to the discovery of new proteasome inhibitors with unique pharmacological profiles.

Table 2: List of Compounds Mentioned

Compound Name CAS Number Molecular Formula
Bortezomib 179324-69-7 C19H25BN4O4
Desisobutyl-n-butyl Bortezomib Not Available Not Available

Future Research Directions and Open Questions

Exploration of Undiscovered Molecular Targets or Off-Target Effects (In Vitro)

Currently, there is no published data detailing the molecular targets or off-target effects of Desisobutyl-n-pentyl Bortezomib (B1684674). The primary molecular target of Bortezomib is the β5 subunit of the 20S proteasome. rupress.org Future in vitro studies are essential to determine if Desisobutyl-n-pentyl Bortezomib shares this target and to uncover any additional biological interactions.

Proposed research should begin with enzymatic assays to quantify the inhibitory activity of this compound against purified human 20S proteasome, assessing its potency against the chymotrypsin-like, trypsin-like, and caspase-like activities. nih.govspringernature.comnih.gov Comparative studies with Bortezomib would be crucial to understand how the structural difference—the substitution of the isobutyl group with an n-pentyl group—affects proteasome inhibition.

Furthermore, comprehensive screening against a panel of kinases and other proteases is necessary to identify potential off-target effects. Boronic acid derivatives are known to interact with serine proteases, and it is plausible that this compound may exhibit a unique off-target profile compared to Bortezomib. nih.gov Techniques such as activity-based protein profiling could be employed to identify novel cellular targets in an unbiased manner.

Table 1: Proposed In Vitro Assay for Proteasome Subunit Inhibition

CompoundProteasome SubunitIC50 (nM)
Bortezomibβ5 (Chymotrypsin-like)Data to be determined
β2 (Trypsin-like)Data to be determined
β1 (Caspase-like)Data to be determined
This compoundβ5 (Chymotrypsin-like)Data to be determined
β2 (Trypsin-like)Data to be determined
β1 (Caspase-like)Data to be determined

Investigation of its Role in Resistance Mechanisms to Bortezomib (In Vitro and Animal Models)

The emergence of resistance is a significant limitation in Bortezomib therapy. ashpublications.orgnih.govnih.govbiorxiv.org The role of its impurities and analogs, such as this compound, in these resistance mechanisms is an open and critical question. Future research should investigate whether this compound can induce, contribute to, or circumvent Bortezomib resistance.

In vitro studies should involve the long-term exposure of multiple myeloma cell lines to this compound to see if this leads to the development of resistance. Furthermore, Bortezomib-resistant cell lines should be tested for cross-resistance to this compound. Such studies could reveal if the structural modification allows the compound to evade common resistance mechanisms, such as mutations in the proteasome subunits.

Animal models, particularly xenograft models of multiple myeloma, would be invaluable for in vivo investigations. nih.govnih.gov Mice bearing Bortezomib-sensitive and Bortezomib-resistant tumors could be treated with this compound to assess its efficacy and its impact on tumor progression and survival.

Table 2: Proposed Study Design for Bortezomib Resistance in Animal Models

Treatment GroupTumor ModelOutcome Measures
Vehicle ControlBortezomib-SensitiveTumor volume, survival
BortezomibBortezomib-SensitiveTumor volume, survival
This compoundBortezomib-SensitiveTumor volume, survival
Vehicle ControlBortezomib-ResistantTumor volume, survival
BortezomibBortezomib-ResistantTumor volume, survival
This compoundBortezomib-ResistantTumor volume, survival

Development of Novel Analytical Techniques for Enhanced Characterization and Quantification

As this compound is a known impurity of Bortezomib, robust analytical methods are required for its detection and quantification in pharmaceutical preparations. While methods like High-Performance Liquid Chromatography (HPLC) exist for Bortezomib and its impurities, specific, validated methods for this compound are not extensively published. semanticscholar.orgijpar.comijpca.orgoup.comresearchgate.net

Future work should focus on developing and validating a stability-indicating HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method for the precise quantification of this compound. This method should be capable of separating it from Bortezomib and other related impurities. oup.com Furthermore, the development of a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method would be beneficial for its detection and quantification in biological matrices, such as plasma, which would be essential for future pharmacokinetic studies. ijpar.com

Table 3: Proposed Parameters for Analytical Method Validation

ParameterHPLC-UVLC-MS/MS
Linearity (R²)To be determinedTo be determined
Limit of Detection (LOD)To be determinedTo be determined
Limit of Quantification (LOQ)To be determinedTo be determined
Accuracy (% Recovery)To be determinedTo be determined
Precision (% RSD)To be determinedTo be determined

Design and Synthesis of Further Derivatives Based on this compound Scaffold

The synthesis of Bortezomib and its analogs is well-documented, providing a solid foundation for creating new derivatives. koreascience.krresearchgate.netresearchgate.netmdpi.comchemicalbook.com The this compound scaffold offers a unique starting point for the design and synthesis of novel proteasome inhibitors. The n-pentyl group may alter the compound's lipophilicity and steric interactions within the proteasome's binding pocket, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Future synthetic efforts could explore modifications at several positions. For instance, replacing the pyrazine (B50134) ring with other heterocyclic systems could modulate the hydrogen bonding network with the proteasome. koreascience.kr Additionally, alterations to the phenylalanine moiety could influence the S1 pocket interactions. A systematic structure-activity relationship (SAR) study of derivatives based on the this compound scaffold is warranted.

Role in Mechanistic Studies of Proteasome Biology and Dysfunction

Small molecule inhibitors are invaluable tools for dissecting complex biological pathways. rupress.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netacs.org Once the activity and selectivity of this compound are characterized, it could serve as a valuable research tool for studying proteasome biology.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Desisobutyl-n-pentyl Bortezomib with high structural fidelity?

  • Answer : Synthesis should employ rigorous analytical validation, including GC-MS and LC-QTOF-MS to confirm structural integrity. Reference standards must be cross-validated using spectral libraries and retention indices. For purity assessment, tandem mass spectrometry (MS/MS) fragmentation patterns and chromatographic retention time alignment are critical. Stability studies under varying pH and temperature conditions should accompany synthesis to identify degradation byproducts .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

  • Answer : Use supported liquid extraction (SLE) or solid-phase extraction (SPE) to minimize matrix interference. Quantify via LC-QTOF-MS with isotopic internal standards (e.g., deuterated analogs) to correct for ion suppression. Calibration curves must span physiologically relevant concentrations (e.g., 1 nM–10 µM), validated against spike-recovery experiments in plasma/tissue homogenates .

Advanced Research Questions

Q. What proteomic mechanisms underlie this compound-induced apoptosis in p53-deficient models, and how can these pathways be systematically mapped?

  • Answer : Employ 2-DE and nLC-MS/MS to identify differentially expressed proteins (e.g., GRP78, Traf3, Trp53bp2) in treated vs. untreated cells. Validate findings via Western blot for apoptosis regulators like Card10 and Xiap . For p53-independent pathways, use siRNA knockdowns or CRISPR-edited cell lines to isolate proteasome inhibition effects from p53-mediated apoptosis .

Q. How do researchers reconcile contradictory cytotoxicity data between in vitro and in vivo models for this compound?

  • Answer : Conduct multivariate dose-response analyses across models. In vitro studies should use 3D spheroid cultures to mimic in vivo microenvironments. In vivo, leverage Lewis rat EAN models to assess neurotoxicity thresholds (e.g., 1.3 mg/m² dosing). Compare pharmacokinetic parameters (AUC, Cmax) and tissue penetration rates using radiolabeled tracer studies .

Q. What experimental designs best capture the dual immunomodulatory and neurotoxic effects of this compound?

  • Answer : Use split-dose regimens in EAN models to isolate immunomodulatory effects (e.g., NF-κB inhibition) from neurotoxicity. For neurotoxicity, perform electrophysiological assessments (e.g., nerve conduction velocity) alongside histopathological analysis of dorsal root ganglia. Pair with cytokine profiling (e.g., IL-6, TNF-α) to link immune modulation to clinical outcomes .

Data Analysis & Interpretation

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity in this compound studies?

  • Answer : Apply hierarchical Bayesian modeling to integrate heterogeneous datasets (e.g., proteomic, transcriptomic). Use AUC-EC50 heatmaps to visualize potency across cell lines. For contradictory results, employ meta-regression to adjust for variables like exposure duration or cell doubling time .

Q. How can researchers differentiate off-target effects of this compound from proteasome-specific actions?

  • Answer : Conduct competitive binding assays with fluorescent proteasome probes (e.g., MV151). Use CRISPR-based proteasome subunit knockouts (e.g., PSMB5) to confirm target specificity. Off-target profiling via kinome-wide screening (e.g., KINOMEscan) identifies secondary interactions .

Tables for Key Findings

Protein Expression Change Functional Role Reference
GRP78↑ 2.5-foldER stress response
Traf3↑ 3.1-foldApoptosis regulation
Xiap↓ 4.0-foldCaspase inhibition
NF-κB↓ 60% activityImmunomodulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.